(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Description
This compound is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 2-fluorophenyl substituent, and a hydroxyl group at the β-position. Its (2S,3S) stereochemistry and fluorine substitution at the ortho position of the phenyl ring distinguish it from related analogues. The Boc group enhances stability during synthetic processes, making it a critical intermediate in peptide synthesis and drug development .
Properties
IUPAC Name |
(2S,3S)-3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVAGMJRKFOTGK-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1F)[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376145 | |
| Record name | N-Boc-(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959583-93-8 | |
| Record name | N-Boc-(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid is an amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique stereochemistry and a tert-butyloxycarbonyl (Boc) protecting group, which influences its reactivity and biological interactions.
- Molecular Formula : C₁₅H₁₈FNO₄
- Molecular Weight : 293.31 g/mol
- CAS Number : 1217816-30-2
-
Structure :
The biological activity of this compound primarily involves its interaction with various biological pathways. The compound has been studied for its effects on:
- Receptor Modulation : It acts on several receptors, including adrenergic and cannabinoid receptors, which are crucial for various physiological responses .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling .
Case Studies
- Antimicrobial Activity : A study investigated the compound's antimicrobial properties against various bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to traditional antibiotics like Streptomycin, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory responses in vitro. They were found to downregulate cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Potential : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that these compounds could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative disorders .
Biological Activity Summary
Interaction with Biological Targets
| Target Type | Specific Target | Effect |
|---|---|---|
| Receptor | Adrenergic Receptors | Modulation of activity |
| Enzyme | Various metabolic enzymes | Inhibition observed |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group acts as a transient protective moiety for the amine, enabling selective deprotection under acidic conditions. This step is pivotal for subsequent functionalization in drug synthesis.
Mechanistic Insight : Acidic conditions protonate the Boc carbonyl, triggering elimination of CO<sub>2</sub> and isobutylene to release the amine .
Carboxylic Acid Functionalization
The carboxylic acid undergoes derivatization to enhance solubility or enable peptide coupling.
Key Note : Esterification is reversible under basic hydrolysis, enabling controlled release in prodrug systems .
Hydroxyl Group Modification
The secondary hydroxyl group participates in nucleophilic substitution or oxidation reactions.
Industrial Relevance : Tosylation avoids hazardous reagents (e.g., thionyl chloride), aligning with green chemistry principles .
Role in Coupling Reactions
The compound’s carboxylic acid and amine functionalities enable its integration into larger pharmacophores.
Example Pathway :
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Boc Deprotection : TFA-mediated cleavage yields free amine .
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Peptide Coupling : EDCI/HOBt activates the carboxylic acid for amide bond formation with amino acids.
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Hydroxyl Functionalization : Mitsunobu reaction introduces alkyl/aryl ethers for enhanced bioavailability .
Case Study : Derivatives of this compound are intermediates in DPP-IV inhibitors (e.g., Denagliptin) , where stereochemical integrity is critical for target binding .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 80°C may decarboxylate the carboxylic acid.
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Racemization Risk : Strong bases or prolonged acidic conditions at C2/C3 can alter stereochemistry .
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Fluorophenyl Reactivity : Electrophilic aromatic substitution is hindered due to electron-withdrawing fluorine .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Substituents on the aromatic ring significantly influence electronic properties, lipophilicity, and bioactivity. Key examples include:
Key Observations :
Stereochemical Variants
Stereochemistry critically impacts biological activity and synthetic pathways:
Functional Group Modifications
Q & A
Q. How does the 2-fluorophenyl substituent influence the compound’s conformational stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
